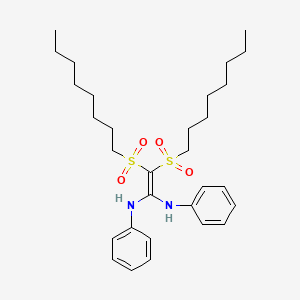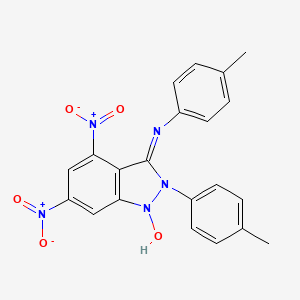![molecular formula C9H13BrN2 B15010599 2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B15010599.png)
2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is a compound that features a bromoethyl group attached to a pyridin-4-yl ethylamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE typically involves the reaction of 2-bromoethylamine with 2-(pyridin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted ethylamines, thiols, or alcohols.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring, such as piperidine derivatives.
科学的研究の応用
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
作用機序
The mechanism of action of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE involves its interaction with various molecular targets, including enzymes and receptors. The bromoethyl group can act as an alkylating agent, modifying the structure and function of target molecules. The pyridine ring can participate in coordination chemistry, forming stable complexes with metal ions and influencing biological pathways.
類似化合物との比較
Similar Compounds
2-(Bromomethyl)pyridine: A compound with a similar bromoethyl group but attached to a different position on the pyridine ring.
2-(2-Pyridyl)ethylamine: Lacks the bromoethyl group but has a similar pyridine-ethylamine structure.
2-Bromoethylamine: Contains the bromoethyl group but lacks the pyridine ring.
Uniqueness
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is unique due to the combination of the bromoethyl group and the pyridin-4-yl ethylamine structure. This combination allows for diverse chemical reactivity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
N-(2-bromoethyl)-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C9H13BrN2/c10-4-8-12-7-3-9-1-5-11-6-2-9/h1-2,5-6,12H,3-4,7-8H2 |
InChIキー |
PZGSTGVSNBRNEC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CCNCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)

![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B15010547.png)
![N-(4-{[1-(4-chlorophenyl)-2-methylpropan-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B15010551.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15010557.png)



![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
![4,6-Bis(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15010622.png)
